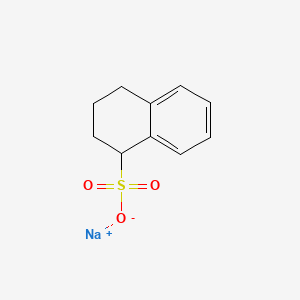
1(2H)-Anthracene, 3,4-dihydro-3,8,9-trihydroxy-6-methyl-, (-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(2H)-Anthracene, 3,4-dihydro-3,8,9-trihydroxy-6-methyl-, (-)- is a complex organic compound belonging to the anthracene family Anthracenes are polycyclic aromatic hydrocarbons known for their stability and unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Anthracene, 3,4-dihydro-3,8,9-trihydroxy-6-methyl-, (-)- typically involves multi-step organic reactions. Common synthetic routes may include:
Hydroxylation: Introduction of hydroxyl groups to the anthracene core.
Methylation: Addition of a methyl group to the anthracene structure.
Reduction: Reduction of specific bonds to achieve the desired dihydro configuration.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Catalytic Processes: Use of catalysts to enhance reaction rates and selectivity.
Batch or Continuous Flow Reactors: Depending on the scale of production, either batch reactors or continuous flow systems may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
1(2H)-Anthracene, 3,4-dihydro-3,8,9-trihydroxy-6-methyl-, (-)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Further reduction of the anthracene core.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including palladium on carbon or platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce fully saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a precursor for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Utilization in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action for this compound would involve its interaction with molecular targets, such as enzymes or receptors. The hydroxyl and methyl groups may play a role in binding affinity and specificity. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene: The parent compound, lacking hydroxyl and methyl groups.
1,2-Dihydroxyanthracene: Featuring hydroxyl groups but no methyl group.
6-Methylanthracene: Containing a methyl group but no hydroxyl groups.
Uniqueness
1(2H)-Anthracene, 3,4-dihydro-3,8,9-trihydroxy-6-methyl-, (-)- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
61419-08-7 |
|---|---|
Molekularformel |
C15H14O4 |
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
(3S)-3,8,9-trihydroxy-6-methyl-3,4-dihydro-2H-anthracen-1-one |
InChI |
InChI=1S/C15H14O4/c1-7-2-8-4-9-5-10(16)6-12(18)14(9)15(19)13(8)11(17)3-7/h2-4,10,16-17,19H,5-6H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
JNQGXIWEBUFDSA-JTQLQIEISA-N |
Isomerische SMILES |
CC1=CC2=CC3=C(C(=O)C[C@H](C3)O)C(=C2C(=C1)O)O |
Kanonische SMILES |
CC1=CC2=CC3=C(C(=O)CC(C3)O)C(=C2C(=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-diethylethanamine;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid](/img/structure/B12706325.png)













